1-(Trimethylsilyl)-2-nitroimidazole
Overview
Description
1-(Trimethylsilyl)-2-nitroimidazole is a compound that features a trimethylsilyl group attached to a nitroimidazole ring. The trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, is known for its chemical inertness and large molecular volume
Preparation Methods
One common method involves the reaction of 2-nitroimidazole with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Trimethylsilyl)-2-nitroimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common reagents and conditions used in these reactions include strong acids or bases, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Trimethylsilyl)-2-nitroimidazole has several scientific research applications:
Chemistry: It is used as a silylating agent for alcohols, carbohydrates, and 1,3-dicarbonyl compounds. This makes it valuable in organic synthesis for protecting hydroxyl groups.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Its derivatives may exhibit antimicrobial, anticancer, or other therapeutic properties.
Mechanism of Action
The mechanism of action of 1-(Trimethylsilyl)-2-nitroimidazole involves its ability to act as a silylating agent. The trimethylsilyl group can protect reactive sites on molecules, allowing for selective reactions to occur. This protection is particularly useful in multi-step synthetic processes where specific functional groups need to be preserved until a later stage . The nitro group can participate in redox reactions, contributing to the compound’s versatility in chemical transformations.
Comparison with Similar Compounds
1-(Trimethylsilyl)-2-nitroimidazole can be compared with other silylated imidazoles and nitroimidazoles:
1-(Trimethylsilyl)imidazole: Similar in structure but lacks the nitro group, making it less reactive in redox reactions.
2-Nitroimidazole: Lacks the trimethylsilyl group, making it more susceptible to hydrolysis and less useful as a protecting agent.
1-(Trimethylsilyl)-1-propyne: Another silylated compound used in organic synthesis, but with different reactivity due to the presence of an alkyne group.
The uniqueness of this compound lies in its combination of a protective silyl group and a reactive nitro group, offering a balance of stability and reactivity that is valuable in various chemical processes.
Properties
IUPAC Name |
trimethyl-(2-nitroimidazol-1-yl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2Si/c1-12(2,3)8-5-4-7-6(8)9(10)11/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSKBECMUBMQGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1C=CN=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447622 | |
Record name | 1H-Imidazole, 2-nitro-1-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83107-48-6 | |
Record name | 1H-Imidazole, 2-nitro-1-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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